Secorapamycin sodium (CAS 148554-65-8) is the sodium salt of the primary non-enzymatic, ring-opened degradation product of the macrolide immunosuppressant rapamycin (sirolimus). Formed via ester hydration followed by dehydration, this compound serves as a critical analytical reference standard and metabolic tracer in pharmaceutical quality control and pharmacokinetic profiling . While structurally related to its parent compound, the cleavage of the macrolide ring fundamentally alters its pharmacological profile, making it a highly specific tool for distinguishing active drug concentrations from inactive degradation products in complex biological and formulation matrices .
Attempting to substitute secorapamycin sodium with the parent API (rapamycin) or generic macrolide analogs compromises both analytical method validation and mechanistic biological assays. In stability-indicating assays, secorapamycin is strictly required to accurately quantify the primary degradation pathway of rapamycin formulations, a regulatory requirement for drug product release. Furthermore, substituting the free acid form of secorapamycin for the sodium salt introduces variability in aqueous solubility and handling stability, directly impacting the reproducibility of in vitro cellular assays and pharmacokinetic modeling .
The intact macrolide ring of rapamycin is essential for forming the ternary complex with FKBP12 and mTOR. Consequently, the ring-opened secorapamycin exhibits less than 4% of the potency of rapamycin in thymocyte proliferation assays . This profound loss of activity confirms its status as a biologically inactive degradation product regarding the mTOR pathway .
| Evidence Dimension | mTOR-mediated thymocyte proliferation inhibition |
| Target Compound Data | Secorapamycin sodium (<4% relative potency) |
| Comparator Or Baseline | Rapamycin (100% baseline potency) |
| Quantified Difference | >96% reduction in immunosuppressive potency |
| Conditions | In vitro thymocyte proliferation assay |
Validates secorapamycin as an essential negative structural control in mTOR-dependent assays and confirms its safety profile as an inactive formulation degradant.
Despite losing its ability to inhibit mTOR, secorapamycin mimics the parent compound rapamycin in its capacity to allosterically inhibit the proteasome. This divergence in activity allows researchers to isolate proteasome-inhibitory effects from mTOR-driven cellular responses.
| Evidence Dimension | Proteasome inhibition capability |
| Target Compound Data | Secorapamycin sodium (Retains proteasome inhibition) |
| Comparator Or Baseline | Rapamycin (Retains proteasome inhibition but also inhibits mTOR) |
| Quantified Difference | Comparable proteasome inhibition with decoupled mTOR activity |
| Conditions | In vitro proteasome activity assays |
Enables researchers to decouple the proteasome-inhibitory effects of rapamycin-like structures from their potent mTORC1-mediated immunosuppressive effects.
At equivalent molar concentrations, the free acid and salt forms of secorapamycin exhibit comparable biological activity; however, the sodium salt form provides enhanced water solubility and stability . This translates to more reliable dosing and reproducible dissolution in aqueous in vitro systems compared to the free acid .
| Evidence Dimension | Aqueous solubility and handling stability |
| Target Compound Data | Secorapamycin sodium salt (Enhanced aqueous solubility) |
| Comparator Or Baseline | Secorapamycin free acid (Lower aqueous solubility) |
| Quantified Difference | Superior dissolution and stability in aqueous buffers |
| Conditions | Standard laboratory aqueous formulation conditions |
Ensures reliable dosing and reproducible dissolution in complex biological matrices, reducing assay variability.
Like rapamycin, secorapamycin is actively secreted from cells by P-glycoprotein (P-gp). However, it is distinctly metabolized to a common dihydro species (M2) in Caco-2 cell homogenates, providing a specific metabolic signature . This makes it an effective tracer for evaluating the intestinal extraction and efflux of macrolides .
| Evidence Dimension | P-glycoprotein substrate activity and M2 metabolite formation |
| Target Compound Data | Secorapamycin sodium (Readily forms M2 in homogenates) |
| Comparator Or Baseline | Rapamycin (Parent substrate baseline) |
| Quantified Difference | Distinct M2 metabolic tracking signature via P-gp efflux |
| Conditions | Caco-2 cell monolayers and homogenates |
Provides a specific metabolic tracer for ADME studies evaluating the intestinal permeability and efflux of rapamycin derivatives.
Essential as a certified impurity reference standard for validating HPLC/LC-MS methods used in the release and stability testing of rapamycin (sirolimus) formulations, ensuring accurate quantification of ring-opened degradants .
Applied in ubiquitin-proteasome system (UPS) studies where researchers require a rapamycin analog that inhibits the proteasome without triggering confounding mTORC1-mediated immunosuppression .
Used in intestinal permeability (Caco-2) models to track P-glycoprotein-mediated efflux and the metabolic fate of macrolide degradation products .
Utilized as a definitive negative control in mTOR kinase screening and cellular proliferation assays to validate the target specificity of novel mTORC1/mTORC2 inhibitors .